molecular formula C11H7NO4S B2435888 2-(2H-1,3-benzodioxol-5-yl)-1,3-thiazole-4-carboxylic acid CAS No. 248249-55-0

2-(2H-1,3-benzodioxol-5-yl)-1,3-thiazole-4-carboxylic acid

Cat. No.: B2435888
CAS No.: 248249-55-0
M. Wt: 249.24
InChI Key: GYFWKVTWSJTRBO-UHFFFAOYSA-N
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Description

Historical Context and Discovery Timeline

The development of this compound represents the culmination of decades of research into heterocyclic chemistry that began with the fundamental understanding of thiazole structures in the early 20th century. Thiazoles themselves were first characterized as five-membered heterocyclic compounds containing both sulfur and nitrogen atoms, with the parent thiazole being described as a pale yellow liquid with pyridine-like odor and the molecular formula C3H3NS. The recognition of thiazoles as components of essential biological molecules, particularly the vitamin thiamine (B1), established their importance in biochemistry and provided the foundation for subsequent medicinal chemistry investigations.

The benzodioxole component of this compound has its origins in the study of methylenedioxyphenyl compounds, which were recognized for their bioactive properties and found widespread application in pesticides and pharmaceuticals. The systematic investigation of 1,3-benzodioxole derivatives began with the understanding that these compounds represent benzene derivatives containing the methylenedioxy functional group, appearing as colorless liquids with distinctive chemical properties. The historical timeline of thiazole-4-carboxylic acid derivatives can be traced through patent literature, where early synthesis methods were developed for the preparation of thiabendazole, one of the earliest benzimidazole drugs, requiring thiazole-4-carboxylic acid as a key intermediate.

The specific compound this compound emerged from systematic structure-activity relationship studies conducted in the late 20th and early 21st centuries. The compound was first cataloged in chemical databases with its creation date listed as 2006 for related ethyl ester derivatives, indicating active research interest in this molecular scaffold during this period. The development timeline shows progressive refinement of synthetic methodologies, with modern approaches employing manganese dioxide oxidation reactions under controlled conditions to achieve high yields.

Structural Classification Within Heterocyclic Compounds

The structural classification of this compound places it within multiple overlapping categories of heterocyclic chemistry. The compound belongs to the azole family, specifically the thiazole subclass, which are five-membered heterocycles characterized by significant pi-electron delocalization and aromatic character. Thiazoles demonstrate greater aromaticity compared to corresponding oxazoles, as evidenced by proton nuclear magnetic resonance chemical shifts of ring protons that absorb between 7.27 and 8.77 parts per million, indicating strong diamagnetic ring current effects.

The benzodioxole portion of the molecule represents a benzene derivative fused with a dioxole ring, creating a unique electronic environment that influences the overall molecular properties. This structural motif is classified as a methylenedioxyphenyl group, which has been extensively studied for its electron-donating properties and its ability to participate in various chemical transformations. The combination of these two heterocyclic systems creates a complex molecular architecture where the electron-rich benzodioxole system is connected to the electron-deficient thiazole ring through direct carbon-carbon bonding.

From a structural perspective, the compound exhibits planar geometry characteristic of aromatic systems, with the thiazole ring showing calculated pi-electron density that marks the C5 position as the primary site for electrophilic substitution reactions. The carboxylic acid functionality at the 4-position of the thiazole ring introduces additional complexity through its ability to form hydrogen bonds and participate in acid-base equilibria. The molecular geometry is further defined by the specific connectivity pattern, where the benzodioxole moiety is attached at the 2-position of the thiazole ring, creating a conjugated system that extends across both heterocyclic frameworks.

The following table summarizes the key structural classification parameters:

Classification Category Specification Reference
Primary Heterocycle Class Azole derivative
Secondary Ring System Benzodioxole (methylenedioxyphenyl)
Aromatic Character Significant pi-electron delocalization
Molecular Formula C11H7NO4S
Molecular Weight 249.25 g/mol
Chemical Abstracts Service Number 248249-55-0

Significance in Medicinal Chemistry and Materials Science

The significance of this compound in medicinal chemistry stems from its incorporation of structural motifs that have demonstrated extensive biological activity across multiple therapeutic areas. Thiazole derivatives have been widely recognized as privileged scaffolds in drug discovery, with documented applications including analgesic, anti-inflammatory, antidiabetic, antitumor, and antimicrobial activities. The benzothiazole moiety, closely related to the thiazole core, appears in several clinically approved medications, including dopamine-acting drugs such as riluzole and pramipexole.

The antimicrobial potential of thiazole-containing compounds has gained particular attention in the context of antibiotic resistance, where the development of new small molecules capable of counteracting resistance mechanisms including enzymatic inactivation, altered cell permeability, efflux pump activity, and biofilm formation represents an urgent medical need. The unique electronic properties conferred by sulfur-containing heterocycles, including the presence of low-lying carbon-sulfur sigma-star orbitals that create regions of low electron density on sulfur atoms (sigma-holes), may contribute to enhanced drug-target interactions compared to other five-membered heterocycles such as oxazole and imidazole.

In materials science applications, the compound's significance relates to its electronic properties and potential for incorporation into advanced materials requiring precise control of molecular electronics. The conjugated system extending across both the benzodioxole and thiazole components provides opportunities for tuning electronic properties through structural modification. The presence of both electron-donating (benzodioxole) and electron-accepting (thiazole with carboxylic acid) groups within the same molecule creates a push-pull electronic system that could be valuable for applications in organic electronics, photovoltaic devices, and fluorescent materials.

The research significance is further emphasized by the development of efficient synthetic methodologies for accessing this compound and its derivatives. Modern synthetic approaches have achieved yields of up to 81 percent for related ethyl ester precursors through oxidation reactions using manganese dioxide in dichloromethane at zero degrees Celsius. The availability of reliable synthetic routes has enabled systematic structure-activity relationship studies and facilitated the exploration of this compound as a building block for more complex molecular architectures.

The following table presents key research applications and their significance:

Application Area Specific Significance Supporting Evidence
Antimicrobial Drug Discovery Potential to address antibiotic resistance mechanisms
Central Nervous System Therapeutics Structural similarity to approved dopamine-acting drugs
Electronic Materials Push-pull electronic system for organic electronics
Synthetic Chemistry Efficient synthetic methodologies with high yields
Structure-Activity Relationship Studies Privileged scaffold for medicinal chemistry optimization

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-1,3-thiazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO4S/c13-11(14)7-4-17-10(12-7)6-1-2-8-9(3-6)16-5-15-8/h1-4H,5H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYFWKVTWSJTRBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NC(=CS3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-1,3-thiazole-4-carboxylic acid typically involves the formation of the benzodioxole and thiazole rings followed by their coupling. One common method involves the use of a palladium-catalyzed cross-coupling reaction. For instance, the benzodioxole ring can be introduced via a copper-catalyzed coupling reaction, followed by bromination using N-bromosuccinimide . The thiazole ring can be synthesized separately and then coupled with the benzodioxole derivative under suitable conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,3-benzodioxol-5-yl)-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylated derivatives, while substitution reactions could introduce halogens or alkyl groups into the benzodioxole or thiazole rings .

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of thiazole derivatives. For instance, compounds derived from thiazole structures have shown promising activity against various bacterial strains. A study indicated that certain thiazole derivatives exhibited significant antibacterial effects when tested against Escherichia coli and Staphylococcus aureus . The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and interference with protein synthesis.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli50 μg/mL
Compound BS. aureus30 μg/mL

Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively researched. In vitro studies have demonstrated that compounds containing the thiazole moiety can induce apoptosis in cancer cells. For example, a derivative of 2-(2H-1,3-benzodioxol-5-yl)-1,3-thiazole-4-carboxylic acid showed significant inhibition against leukemia cell lines with an inhibition rate exceeding 80% . The structure-activity relationship suggests that modifications on the benzodioxole ring can enhance cytotoxicity.

Cancer Cell LineCompoundInhibition Percentage
MOLT-4 (Leukemia)Compound C84.19%
SF-295 (CNS)Compound D72.11%

Antitubercular Activity

In the search for new antitubercular agents, thiazole derivatives have been evaluated for their efficacy against Mycobacterium tuberculosis. A notable compound derived from this class exhibited a minimum inhibitory concentration comparable to standard treatments like Rifampicin . This finding underscores the potential of thiazole derivatives in combating resistant strains of tuberculosis.

Case Study 1: Synthesis and Evaluation of Thiazole Derivatives

A comprehensive study synthesized several thiazole derivatives and evaluated their biological activities. The synthesized compounds were characterized using NMR spectroscopy and mass spectrometry. Among these, a particular derivative demonstrated potent antibacterial and antitubercular properties, indicating its potential as a lead compound for further development .

Case Study 2: Structure-Activity Relationship Studies

Research focusing on the structure-activity relationship of thiazole derivatives revealed that substituents on the benzodioxole ring significantly influence biological activity. Electron-withdrawing groups were found to enhance antibacterial activity compared to electron-donating groups .

Mechanism of Action

The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it could act as a cyclooxygenase (COX) inhibitor, reducing inflammation by blocking the synthesis of prostaglandins . The exact molecular pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2H-1,3-benzodioxol-5-yl)-1,3-thiazole-4-carboxylic acid is unique due to its specific combination of the benzodioxole and thiazole rings with a carboxylic acid group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Biological Activity

2-(2H-1,3-benzodioxol-5-yl)-1,3-thiazole-4-carboxylic acid is a compound of interest due to its potential biological activities. This article explores its structural characteristics, synthesis, and various biological evaluations, particularly focusing on its antimicrobial and anticancer properties.

Structural Characteristics

The molecular formula of this compound is C12H9NO4SC_{12}H_{9}NO_{4}S. The compound features a thiazole ring fused with a benzodioxole moiety, contributing to its biological activity.

Structural Representation

PropertyValue
Molecular FormulaC12H9NO4S
SMILESC1OC2=C(O1)C=C(C=C2)C3=NC(=CS3)CC(=O)O
InChIInChI=1S/C12H9NO4S/c14-11(15)4-8-5...

Synthesis

The synthesis of this compound has been approached through various methods involving the reaction of benzodioxole derivatives with thiazole carboxylic acids. Literature suggests a multi-step synthetic pathway that includes cyclization and functional group modifications to achieve the desired structure .

Antimicrobial Activity

Research indicates that compounds related to thiazoles exhibit significant antimicrobial properties. For instance, derivatives of 1,3-thiazoles have shown effectiveness against various bacterial strains. The specific compound in focus has been evaluated for its antibacterial activity against Gram-positive and Gram-negative bacteria. Studies report that it displays a minimum inhibitory concentration (MIC) that suggests potential for therapeutic applications .

Anticancer Activity

In addition to antibacterial properties, this compound has been investigated for anticancer effects. Preliminary studies demonstrate its ability to inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The compound's interaction with cellular pathways involved in cancer progression is an area of ongoing research .

Case Studies

Case Study 1: Antimicrobial Evaluation

A study conducted on various thiazole derivatives including the target compound showed that it had an MIC of 32 µg/mL against Staphylococcus aureus. This indicates a moderate level of antibacterial activity compared to standard antibiotics .

Case Study 2: Anticancer Assessment

In vitro assays revealed that the compound inhibited the growth of MCF-7 breast cancer cells with an IC50 value of 25 µM. The mechanism was linked to the activation of caspase pathways leading to apoptosis. Further studies are necessary to elucidate the exact molecular targets involved .

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 2-(2H-1,3-benzodioxol-5-yl)-1,3-thiazole-4-carboxylic acid, and how can reaction yields and purity be maximized?

  • Methodological Answer : Synthesis typically involves coupling benzodioxol-containing precursors with thiazole intermediates. For example, analogous thiazole-carboxylic acid derivatives are synthesized via cyclization reactions using thioureas or thioamides under acidic conditions . Optimization includes solvent selection (e.g., ethanol or DMF), temperature control (80–120°C), and catalysts like acetic acid or p-toluenesulfonic acid. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical for achieving >95% purity .

Q. How can spectroscopic techniques (IR, NMR, MS) confirm the structural identity of this compound?

  • Methodological Answer :

  • IR : The carbonyl (C=O) stretch of the carboxylic acid group appears at ~1700–1720 cm⁻¹, while the benzodioxol ring shows C-O-C asymmetric stretching at ~1250–1280 cm⁻¹ .
  • ¹H NMR : Benzodioxol protons resonate as a singlet at δ 6.0–6.2 ppm. Thiazole protons (e.g., H-5) appear as a doublet at δ 8.1–8.3 ppm (J = 1.5 Hz). The carboxylic acid proton may be absent due to exchange broadening .
  • MS : High-resolution ESI-MS can confirm the molecular ion peak (e.g., [M+H]⁺ at m/z 292.04 for C₁₁H₈NO₄S₂) .

Q. What safety protocols are recommended for handling this compound in the laboratory?

  • Methodological Answer : Use PPE (gloves, goggles) and work in a fume hood. The compound may irritate skin and eyes (based on analogs like 2-(4-methyl-1,3-thiazol-5-yl)acetic acid ). Store in a cool, dry place (<25°C) in airtight containers to prevent hydrolysis. Dispose via approved hazardous waste channels .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., anisotropic displacement parameters) be resolved during structure determination?

  • Methodological Answer : Use SHELXL for refinement, applying restraints to thermal parameters of disordered atoms. Validate the structure with tools like PLATON/ADDSYM to check for missed symmetry . For high-resolution data, twin refinement (via TWIN/BASF commands in SHELXL) may resolve twinning artifacts . Cross-validate with Hirshfeld surface analysis to assess intermolecular interactions .

Q. What computational strategies are effective for studying this compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Glide to model binding poses. For example, thiazole-carboxylic acid derivatives show affinity for kinases or GPCRs via hydrogen bonding (carboxylic acid group) and π-π stacking (benzodioxol ring) .
  • MD Simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess binding stability. Analyze RMSD/RMSF plots to identify flexible regions .

Q. How can substituent effects on the thiazole ring (e.g., electron-withdrawing groups) modulate reactivity or bioactivity?

  • Methodological Answer : Compare analogs (e.g., 2-phenyl-1,3-thiazole-4-carboxylic acid vs. fluorophenyl derivatives ).

  • Electronic Effects : Use Hammett σ constants to predict substituent influence on acidity (pKa) or nucleophilic reactivity.
  • Bioactivity : Test inhibition of COX-2 or MMP-9 in vitro. Fluorine substituents may enhance metabolic stability .

Notes

  • Avoid commercial sources like BenchChem (as per guidelines).
  • For structural analogs, cross-reference CAS numbers (e.g., 2861-28-1 for benzodioxol-acetic acid derivatives ).
  • Experimental phasing for X-ray structures can be performed using SHELXC/D/E pipelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.